molecular formula C11H14N4O5 B12062713 6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one

6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one

Cat. No.: B12062713
M. Wt: 282.25 g/mol
InChI Key: JJXPEDPBLSOWRJ-UHFFFAOYSA-N
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Description

6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one is a complex organic compound that belongs to the class of imidazoles This compound is notable for its unique structure, which includes an imidazole ring fused with a pyridine ring and a ribofuranosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable imidazole derivative with a ribofuranosyl donor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXPEDPBLSOWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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